Bis-(4-chloro-phenyl)-diazene

Environmental Fate Sediment Persistence Azo Reduction Kinetics

Bis-(4-chloro-phenyl)-diazene (4,4′-dichloroazobenzene; CAS 1602-00-2) is a symmetrically substituted, photochromic azo compound with the molecular formula C₁₂H₈Cl₂N₂ and a molecular weight of 251.11 g·mol⁻¹. The trans (E) isomer is the thermodynamically stable ground-state form and exhibits a melting point of approximately 179 °C with a predicted boiling point of 375.2 °C and a density of ca.

Molecular Formula C12H8Cl2N2
Molecular Weight 251.11 g/mol
CAS No. 1602-00-2
Cat. No. B072757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(4-chloro-phenyl)-diazene
CAS1602-00-2
Molecular FormulaC12H8Cl2N2
Molecular Weight251.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
InChIKeyXHQLXCFUPJSGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-(4-chloro-phenyl)-diazene (CAS 1602-00-2): Core Properties and Procurement Baseline for the 4,4′-Dichloroazobenzene Photochromic Scaffold


Bis-(4-chloro-phenyl)-diazene (4,4′-dichloroazobenzene; CAS 1602-00-2) is a symmetrically substituted, photochromic azo compound with the molecular formula C₁₂H₈Cl₂N₂ and a molecular weight of 251.11 g·mol⁻¹ . The trans (E) isomer is the thermodynamically stable ground-state form and exhibits a melting point of approximately 179 °C with a predicted boiling point of 375.2 °C and a density of ca. 1.27 g·cm⁻³ [1]. The compound is commercially available from several suppliers at purities of ≥95 % (GC) and is typically supplied as a light-yellow to orange crystalline powder .

Why Generic Azobenzene Substitution Fails for Bis-(4-chloro-phenyl)-diazene: Substituent-Driven Differences in Photochromic Kinetics and Environmental Persistence


Even among 4,4′-disubstituted azobenzenes, the identity of the para-substituent exerts a profound influence on critical performance parameters. Comparative data show that thermal cis→trans relaxation rates span orders of magnitude depending on the substituent, and the environmental reduction half-life is strongly substituent-dependent [1][2]. Consequently, replacing 4,4′-dichloroazobenzene with azobenzene, 4,4′-dimethoxyazobenzene, or 4,4′-dinitroazobenzene cannot preserve the same photostationary state lifetime, absorption profile, or anaerobic sediment persistence. Procurement decisions must therefore be based on compound-specific quantitative evidence rather than generic azo-aromatic class membership.

Bis-(4-chloro-phenyl)-diazene: Comparator-Based Quantitative Evidence for Scientific Selection and Procurement


Anaerobic Sediment Persistence: 850-Fold Slower Pseudo-First-Order Reduction vs. Methyl Red

Under anaerobic sediment/water conditions, 4,4′-dichloroazobenzene exhibits a pseudo-first-order disappearance rate constant of 6.03 × 10⁻⁶ min⁻¹, which is approximately 850-fold slower than that of the model azo dye methyl red (5.11 × 10⁻³ min⁻¹) [1]. This indicates substantially greater resistance to reductive cleavage under environmental conditions, a property not shared by many commonly used azobenzene derivatives.

Environmental Fate Sediment Persistence Azo Reduction Kinetics

Thermal Stability: Melting Point of 179 °C vs. Azobenzene (68 °C) Permits High-Temperature Polymer Processing

The melting point of 4,4′-dichloroazobenzene is 179 °C , compared to 68 °C for the parent azobenzene [1]. This >110 °C elevation is attributable to the added mass and polarizability of the chlorine substituents and directly enables melt-compounding or hot-press fabrication steps that would volatilize or degrade unsubstituted azobenzene.

Thermal Stability Polymer Processing Azobenzene Derivatives

Absorption Red-Shift: λₘₐₓ 455 nm Enables Visible-Light Photoisomerization vs. Azobenzene (434 nm)

4,4′-Dichloroazobenzene displays an absorption maximum at 455 nm in aqueous/organic media, attributed to its n→π* transition [1]. The parent azobenzene exhibits its n→π* band at 434 nm under comparable conditions [2]. The 21 nm bathochromic shift moves the excitation wavelength further into the visible region, reducing the energy required for photoisomerization and lessening competing photodegradation that occurs with UV excitation.

Photochromism UV-Vis Spectroscopy Visible-Light Switching

Lipophilicity Differential: LogP 5.3 vs. Azobenzene LogP 3.2 Drives Partitioning Behavior

The predicted octanol-water partition coefficient (LogP) for 4,4′-dichloroazobenzene is 5.3 [1], substantially higher than the experimental LogP of 3.2 for azobenzene [2]. This >2 log-unit increase reflects the lipophilic character imparted by the two chlorine atoms and directly influences membrane permeability, protein binding, and environmental partitioning coefficients.

Lipophilicity Partition Coefficient ADMET Prediction

Bis-(4-chloro-phenyl)-diazene: Evidence-Backed Optimal Use Cases for Scientific and Industrial Procurement


Long-Duration Outdoor Photochromic Coatings and Markings

The combination of a near-850-fold slower anaerobic sediment degradation rate versus methyl red [1] and the high melting point of 179 °C makes 4,4′-dichloroazobenzene a prime candidate for sun-activated, durable exterior coatings. Unlike methyl red or azobenzene, it resists both environmental reductive cleavage and thermal softening during summer heat exposure, preserving optical contrast over extended service intervals.

High-Temperature Polymer-Dispersed Photochromic Films

When embedding photochromic dyes into engineering polymers such as polycarbonate or PMMA processed above 150 °C, azobenzene (mp 68 °C) undergoes melting and phase separation. 4,4′-Dichloroazobenzene, with a melting point of 179 °C , remains solid and homogeneously dispersed throughout the melt-compounding cycle, yielding optically clear films with reproducible switching kinetics.

Visible-Light-Driven Molecular Switches for Biomedical Photopharmacology

The 21 nm bathochromic shift of the n→π* band to 455 nm relative to azobenzene [2] allows 4,4′-dichloroazobenzene to be isomerized with visible light, avoiding the phototoxicity and poor tissue penetration of UV photons. This spectral property is essential for developing drug delivery systems or optical tools intended for use in living tissue.

Environmental Fate Reference Standard for Persistent Chlorinated Azobenzenes

With a documented pseudo-first-order disappearance rate constant of 6.03 × 10⁻⁶ min⁻¹ [1] and a LogP of 5.3 [3], 4,4′-dichloroazobenzene serves as a well-characterized benchmark compound for calibrating sediment/water microcosm studies and quantitative structure-activity relationship (QSAR) models that predict the environmental persistence of halogenated azo pollutants.

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